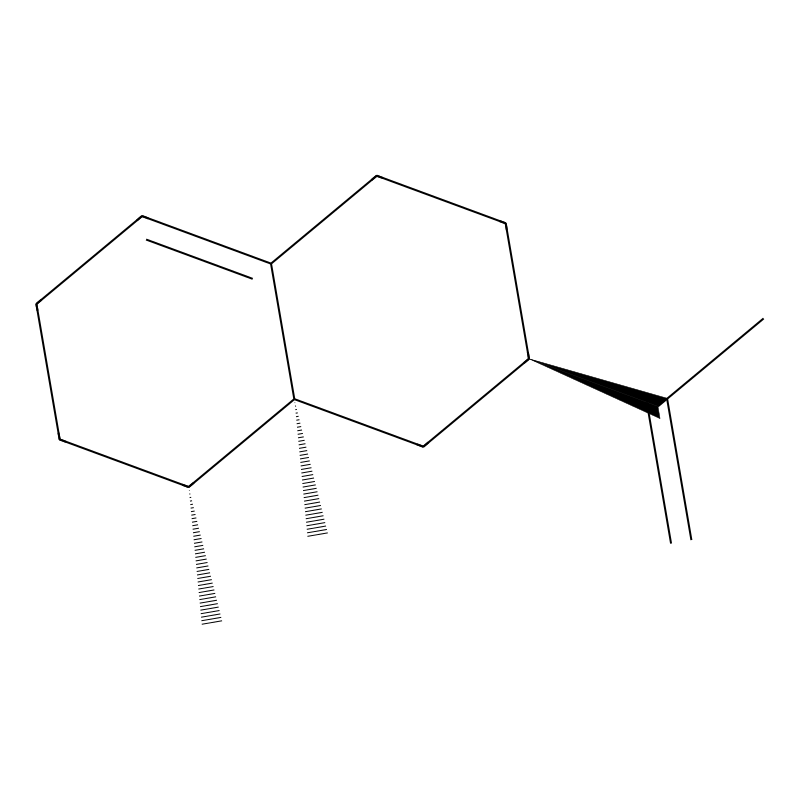

Valencene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Valencene (CAS 4630-07-3) is a bicyclic sesquiterpene hydrocarbon naturally occurring in citrus botanical extracts. In industrial procurement, it is primarily sourced as a high-purity starting material for the semi-synthetic or biocatalytic production of (+)-nootkatone, a high-value flavor, fragrance, and bio-insecticide [1]. Unlike highly volatile monoterpenes that dominate bulk citrus oils, valencene's higher molecular weight and distinct structural properties allow it to function as a stable base note and fixative in advanced formulation[2]. Procurement decisions typically hinge on the compound's purity grade, as trace impurities from crude extraction can severely impact downstream catalytic conversion yields and formulation stability.

References

- [1] Advances on (+)-nootkatone microbial biosynthesis and its related enzymes. Journal of Industrial Microbiology and Biotechnology, 2021.

- [2] Production, Function, and Applications of the Sesquiterpenes Valencene and Nootkatone: a Comprehensive Review. Journal of Agricultural and Food Chemistry, 2022.

A common procurement error is attempting to substitute pure valencene with crude orange essential oil or bulk D-limonene to reduce raw material costs. Crude orange oil consists of over 90% D-limonene and less than 0.6% valencene, meaning it cannot serve as a direct precursor for nootkatone synthesis without introducing massive stoichiometric imbalances [1]. Furthermore, crude citrus extracts contain aliphatic aldehydes that act as inhibitors to the microbial enzymes used in bioconversion bioreactors, stalling production [1]. From a formulation standpoint, substituting valencene with D-limonene fails because D-limonene is a highly volatile top note (boiling point ~176°C) that flashes off during thermal processing, whereas valencene is a thermally stable sesquiterpene that survives high-heat manufacturing [2].

Biocatalytic Precursor Suitability for (+)-Nootkatone Synthesis

In the microbial synthesis of (+)-nootkatone, the purity of the starting material critically dictates final titer yields. When utilizing pure (+)-valencene as a substrate in a partitioning bioreactor with Yarrowia lipolytica 2.2ab, (+)-nootkatone yields reach up to 852.3 mg/L [1]. In contrast, attempting to use crude orange oil as a precursor introduces high concentrations of aliphatic aldehydes and excess limonene, which cause severe product inhibition and cellular toxicity, stalling the targeted bioconversion process [2].

| Evidence Dimension | Bioconversion yield and microbial toxicity |

| Target Compound Data | Pure (+)-valencene enables high-titer (+)-nootkatone production (up to 852.3 mg/L). |

| Comparator Or Baseline | Crude orange oil (causes cellular inhibition due to aliphatic aldehydes and >90% limonene content). |

| Quantified Difference | Pure valencene allows for >800 mg/L nootkatone yields, whereas crude mixtures inhibit the Y. lipolytica pathway. |

| Conditions | Yarrowia lipolytica partitioning bioreactor systems. |

Procurement of isolated valencene is strictly required for industrial-scale biological synthesis of nootkatone, as crude citrus extracts poison the biocatalyst.

Thermal Stability in High-Temperature Processing

Valencene exhibits a significantly higher thermal tolerance than the primary citrus monoterpene, D-limonene. Valencene possesses a boiling point of approximately 254°C to 263°C, whereas D-limonene boils at 176°C [1]. During high-temperature manufacturing processes such as baking, extrusion, or vaporization, D-limonene rapidly volatilizes and degrades, leading to a loss of the citrus profile. Valencene survives these thermal conditions, acting as a stable fixative and retaining the target aroma profile [1].

| Evidence Dimension | Boiling point and thermal retention |

| Target Compound Data | Valencene boiling point ~254-263°C. |

| Comparator Or Baseline | D-Limonene boiling point ~176°C. |

| Quantified Difference | Valencene provides an ~80°C higher thermal stability threshold compared to standard citrus monoterpenes. |

| Conditions | Standard atmospheric pressure thermal processing. |

Buyers formulating baked goods, extruded products, or thermal vaporizers must select valencene over limonene to prevent flavor flash-off during manufacturing.

Olfactory Contribution and Extract Concentration

While D-limonene constitutes over 90% of the volatile profile of crude orange oil, valencene is present at trace concentrations, typically between 0.2% and 0.6% [1]. Despite its low concentration in crude extracts, valencene functions as a critical structural base note due to its high molecular weight and lower volatility. Because standard distillation struggles to separate valencene from slightly lower-boiling components without thermal degradation, procuring isolated valencene (≥70% purity) is necessary to achieve a stable, woody-citrus base profile without the overwhelming, sharp top-note interference of D-limonene [1].

| Evidence Dimension | Natural abundance and formulation role |

| Target Compound Data | Valencene (isolated at ≥70% purity for base note formulation). |

| Comparator Or Baseline | Crude orange oil (contains <0.6% valencene and >90% limonene). |

| Quantified Difference | Procuring pure valencene provides >100x the concentration of the target sesquiterpene compared to raw citrus essential oils. |

| Conditions | Flavor and fragrance blending. |

Direct procurement of valencene is required for base-note formulation, as attempting to dose crude orange oil to reach effective valencene levels would result in extreme limonene overdose.

Biocatalytic Production of (+)-Nootkatone

Pure valencene is the mandatory starting material for whole-cell or enzymatic bioconversion into (+)-nootkatone using engineered yeast strains like Yarrowia lipolytica. Using isolated valencene prevents the cellular toxicity and product inhibition caused by the aliphatic aldehydes found in crude citrus extracts [1].

High-Temperature Flavor and Fragrance Formulation

In the manufacturing of baked goods, extruded foods, or thermally processed vape distillates, valencene serves as a heat-stable citrus base note. Its high boiling point (>250°C) ensures it survives processing temperatures that would otherwise volatilize standard monoterpenes like D-limonene [2].

Premium Base Note Fixation in Perfumery

Valencene is selected over bulk orange oil in premium fragrance blending to provide a deep, woody-citrus base note. Its procurement as a high-purity isolate allows formulators to build lasting scent profiles without the extreme top-note dominance of D-limonene [3].

Purity

Physical Description

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1678 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 1677 of 1678 companies with hazard statement code(s):;

H304 (98.57%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Dates

2: Api AM, Belsito D, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Dagli ML, Date M, Dekant W, Deodhar C, Francis M, Fryer AD, Jones L, Joshi K, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Patel A, Penning TM, Ritacco G, Romine J, Sadekar N, Salvito D, Schultz TW, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, Valencene, CAS Registry Number 4630-07-3. Food Chem Toxicol. 2018 Sep;118 Suppl 1:S141-S146. doi: 10.1016/j.fct.2018.06.047. Epub 2018 Jun 20. PubMed PMID: 29935246.

3: Zhang Q, Zheng Y, Hu X, Hu X, Lv W, Lv D, Chen J, Wu M, Song Q, Shentu J. Ethnopharmacological uses, phytochemistry, biological activities, and therapeutic applications of Alpinia oxyphylla Miquel: A review. J Ethnopharmacol. 2018 Oct 5;224:149-168. doi: 10.1016/j.jep.2018.05.002. Epub 2018 May 5. Review. PubMed PMID: 29738847.

4: Marques FM, Figueira MM, Schmitt EFP, Kondratyuk TP, Endringer DC, Scherer R, Fronza M. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Inflammopharmacology. 2018 Apr 19. doi: 10.1007/s10787-018-0483-z. [Epub ahead of print] PubMed PMID: 29675712.

5: Henke NA, Wichmann J, Baier T, Frohwitter J, Lauersen KJ, Risse JM, Peters-Wendisch P, Kruse O, Wendisch VF. Patchoulol Production with Metabolically Engineered Corynebacterium glutamicum. Genes (Basel). 2018 Apr 17;9(4). pii: E219. doi: 10.3390/genes9040219. PubMed PMID: 29673223; PubMed Central PMCID: PMC5924561.

6: Wei X, Song M, Chen C, Tong H, Liang G, Gmitter FG Jr. Juice volatile composition differences between Valencia orange and its mutant Rohde Red Valencia are associated with carotenoid profile differences. Food Chem. 2018 Apr 15;245:223-232. doi: 10.1016/j.foodchem.2017.10.066. Epub 2017 Oct 12. PubMed PMID: 29287364.

7: Kolwek J, Behrens C, Linke D, Krings U, Berger RG. Cell-free one-pot conversion of (+)-valencene to (+)-nootkatone by a unique dye-decolorizing peroxidase combined with a laccase from Funalia trogii. J Ind Microbiol Biotechnol. 2018 Feb;45(2):89-101. doi: 10.1007/s10295-017-1998-9. Epub 2017 Dec 22. PubMed PMID: 29270883.

8: Tisgratog R, Sukkanon C, Grieco JP, Sanguanpong U, Chauhan KR, Coats JR, Chareonviriyaphap T. Evaluation of the Constituents of Vetiver Oil Against Anopheles minimus (Diptera: Culicidae), a Malaria Vector in Thailand. J Med Entomol. 2018 Jan 10;55(1):193-199. doi: 10.1093/jme/tjx188. PubMed PMID: 29029183.

9: Alcoba AET, Melo DC, de Andrade PM, Dias HJ, Pagotti MC, Magalhães LG, Júnior WGF, Crotti AEM, Miranda MLD. Chemical composition and in vitro antileishmanial and cytotoxic activities of the essential oils of Ocotea dispersa (Nees) Mez and Ocotea odorifera (Vell) Rohwer (Lauraceae). Nat Prod Res. 2017 Oct 12:1-4. doi: 10.1080/14786419.2017.1385007. [Epub ahead of print] PubMed PMID: 29022353.

10: Ambrož M, Matoušková P, Skarka A, Zajdlová M, Žáková K, Skálová L. The Effects of Selected Sesquiterpenes from Myrica rubra Essential Oil on the Efficacy of Doxorubicin in Sensitive and Resistant Cancer Cell Lines. Molecules. 2017 Jun 20;22(6). pii: E1021. doi: 10.3390/molecules22061021. PubMed PMID: 28632185.

11: Zhang H, Xie Y, Liu C, Chen S, Hu S, Xie Z, Deng X, Xu J. Comprehensive comparative analysis of volatile compounds in citrus fruits of different species. Food Chem. 2017 Sep 1;230:316-326. doi: 10.1016/j.foodchem.2017.03.040. Epub 2017 Mar 10. PubMed PMID: 28407917.

12: Rahamooz Haghighi S, Asadi MH, Akrami H, Baghizadeh A. Anti-carcinogenic and anti-angiogenic properties of the extracts of Acorus calamus on gastric cancer cells. Avicenna J Phytomed. 2017 Mar-Apr;7(2):145-156. PubMed PMID: 28348970; PubMed Central PMCID: PMC5355820.

13: Silva DB, Weldegergis BT, Van Loon JJ, Bueno VH. Qualitative and Quantitative Differences in Herbivore-Induced Plant Volatile Blends from Tomato Plants Infested by Either Tuta absoluta or Bemisia tabaci. J Chem Ecol. 2017 Jan;43(1):53-65. doi: 10.1007/s10886-016-0807-7. Epub 2017 Jan 3. PubMed PMID: 28050733; PubMed Central PMCID: PMC5331093.

14: Yang IJ, Lee DU, Shin HM. Inhibitory Effect of Valencene on the Development of Atopic Dermatitis-Like Skin Lesions in NC/Nga Mice. Evid Based Complement Alternat Med. 2016;2016:9370893. doi: 10.1155/2016/9370893. Epub 2016 Aug 18. PubMed PMID: 27630735; PubMed Central PMCID: PMC5007308.

15: Binder D, Frohwitter J, Mahr R, Bier C, Grünberger A, Loeschcke A, Peters-Wendisch P, Kohlheyer D, Pietruszka J, Frunzke J, Jaeger KE, Wendisch VF, Drepper T. Light-Controlled Cell Factories: Employing Photocaged Isopropyl-β-d-Thiogalactopyranoside for Light-Mediated Optimization of lac Promoter-Based Gene Expression and (+)-Valencene Biosynthesis in Corynebacterium glutamicum. Appl Environ Microbiol. 2016 Sep 30;82(20):6141-6149. Print 2016 Oct 15. PubMed PMID: 27520809; PubMed Central PMCID: PMC5068161.

16: Mohadjerani M, Hosseinzadeh R, Hosseini M. Chemical composition and antibacterial properties of essential oil and fatty acids of different parts of Ligularia persica Boiss. Avicenna J Phytomed. 2016 May-Jun;6(3):357-65. PubMed PMID: 27462560; PubMed Central PMCID: PMC4930544.

17: Bazzali O, Thai TH, Hoi TM, Khang NS, Hien NT, Casanova J, Bighelli A, Tomi F. Integrated Analysis of the Wood Oil from Xanthocyparis vietnamensis Farjon & Hiep. by Chromatographic and Spectroscopic Techniques. Molecules. 2016 Jun 27;21(7). pii: E840. doi: 10.3390/molecules21070840. PubMed PMID: 27355937.

18: Federman C, Ma C, Biswas D. Major components of orange oil inhibit Staphylococcus aureus growth and biofilm formation, and alter its virulence factors. J Med Microbiol. 2016 Jul;65(7):688-95. doi: 10.1099/jmm.0.000286. Epub 2016 Jun 3. PubMed PMID: 27259704.

19: Shen SL, Yin XR, Zhang B, Xie XL, Jiang Q, Grierson D, Chen KS. CitAP2.10 activation of the terpene synthase CsTPS1 is associated with the synthesis of (+)-valencene in 'Newhall' orange. J Exp Bot. 2016 Jul;67(14):4105-15. doi: 10.1093/jxb/erw189. Epub 2016 May 18. PubMed PMID: 27194737; PubMed Central PMCID: PMC5301923.

20: Nam JH, Nam DY, Lee DU. Valencene from the Rhizomes of Cyperus rotundus Inhibits Skin Photoaging-Related Ion Channels and UV-Induced Melanogenesis in B16F10 Melanoma Cells. J Nat Prod. 2016 Apr 22;79(4):1091-6. doi: 10.1021/acs.jnatprod.5b01127. Epub 2016 Mar 11. PubMed PMID: 26967731.